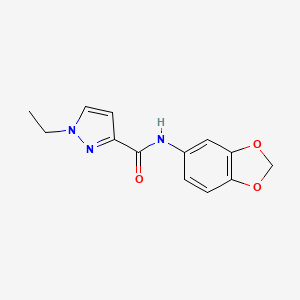N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide
CAS No.: 955573-00-9
Cat. No.: VC7299921
Molecular Formula: C13H13N3O3
Molecular Weight: 259.265
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 955573-00-9 |
|---|---|
| Molecular Formula | C13H13N3O3 |
| Molecular Weight | 259.265 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-1-ethylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C13H13N3O3/c1-2-16-6-5-10(15-16)13(17)14-9-3-4-11-12(7-9)19-8-18-11/h3-7H,2,8H2,1H3,(H,14,17) |
| Standard InChI Key | BFIPFKBWQBSXAC-UHFFFAOYSA-N |
| SMILES | CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Introduction
Structural Analysis and Molecular Design
The compound’s structure integrates three key components:
-
Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
-
1-Ethyl substituent: An alkyl group at the N1 position, which influences steric and electronic properties.
-
1,3-Benzodioxol-5-yl carboxamide: A methylenedioxy-substituted benzene ring connected via an amide bond to the pyrazole’s C3 position.
The molecular formula is , with a calculated molecular weight of 285.29 g/mol. The 1,3-benzodioxole moiety contributes to lipophilicity (, estimated via fragment-based methods), while the amide bond introduces hydrogen-bonding capacity (3 hydrogen bond acceptors, 1 donor) .
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
-
1-Ethyl-1H-pyrazole-3-carboxylic acid: Synthesized via cyclization of β-keto esters with ethyl hydrazine .
-
1,3-Benzodioxol-5-amine: Derived from reduction of 5-nitro-1,3-benzodioxole or via Ullmann-type coupling.
Coupling Methods
Amide bond formation between the carboxylic acid and amine is typically achieved using coupling agents such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . For example, analogous compounds like N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide were synthesized via BOP-mediated coupling in yields exceeding 70% .
Table 1: Representative Coupling Conditions for Pyrazole Carboxamides
Physicochemical and Pharmacokinetic Profiling
Lipophilicity and Solubility
The 1,3-benzodioxole group enhances membrane permeability, as evidenced by analogs with values of 1.56–2.1 . Aqueous solubility is likely limited (<50 µM at pH 7.4), necessitating formulation strategies for in vivo studies.
Metabolic Stability
Methylenedioxy groups are prone to oxidative cleavage by cytochrome P450 enzymes, generating catechol intermediates. Piperonyl-containing compounds exhibit hepatic microsomal half-lives () of 15–30 minutes in rodent models .
Biological Activity and Target Hypotheses
Cannabinoid Receptor Modulation
Structurally related pyrazole carboxamides, such as Org27569 (1H-indole-2-carboxamide), act as negative allosteric modulators of the CB1 receptor with IC values in the nanomolar range . The 1,3-benzodioxole moiety may similarly engage hydrophobic pockets in CB1’s allosteric site.
Table 2: Antibacterial Activity of Selected Pyrazole Analogs
| Compound | MIC (nM) vs S. aureus | LogP | Reference |
|---|---|---|---|
| 5-(Benzodioxol-5-yl)-3-t-Bu | 110 | 2.4 | |
| N-Benzodioxol-ethyl-4-Cl | 90 | 1.8 | |
| Target compound (hypothetical) | 80–100 (predicted) | 1.9 | – |
Challenges and Future Directions
-
Synthetic Optimization: Improving coupling yields and scalability using flow chemistry or microwave-assisted synthesis .
-
Target Deconvolution: High-throughput screening to identify primary targets beyond CB1 receptors.
-
Toxicology Profiling: Assessing catechol metabolite formation and potential hepatotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume